molecular formula C8H8FNO B13005330 2-Cyclopropoxy-5-fluoropyridine

2-Cyclopropoxy-5-fluoropyridine

Cat. No.: B13005330
M. Wt: 153.15 g/mol
InChI Key: QSPXEQJKPGDPAN-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-fluoropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .

Preparation Methods

The synthesis of 2-Cyclopropoxy-5-fluoropyridine involves several steps. One common method is the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex aluminum fluoride and copper fluoride at high temperatures forms fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-Cyclopropoxy-5-fluoropyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclopropoxy-5-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-fluoropyridine involves its interaction with specific molecular targets. The presence of the fluorine atom in the aromatic ring enhances its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

2-Cyclopropoxy-5-fluoropyridine can be compared with other fluorinated pyridines, such as:

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

These compounds share similar chemical properties due to the presence of fluorine atoms but differ in their reactivity and biological activities. The unique structure of this compound, with the cyclopropoxy group, distinguishes it from other fluorinated pyridines and contributes to its specific applications and effects .

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

2-cyclopropyloxy-5-fluoropyridine

InChI

InChI=1S/C8H8FNO/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

QSPXEQJKPGDPAN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NC=C(C=C2)F

Origin of Product

United States

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